5-Methylpyridazine-3-carboxylic acid

Beschreibung

Historical Context and Discovery Timeline

The development of this compound emerged as part of the broader exploration of pyridazine-based compounds in pharmaceutical chemistry. While specific historical documentation of its initial synthesis remains limited in current literature, the compound's development can be traced to advances in pyridazine chemistry during the late 20th and early 21st centuries. The systematic study of pyridazine carboxylic acids gained momentum as researchers recognized their potential as building blocks for bioactive molecules and pharmaceutical intermediates.

The compound was officially registered with the Chemical Abstracts Service under the identifier 1211578-14-1, marking its formal recognition in chemical databases. This registration facilitated standardized research and commercial availability, enabling broader scientific investigation. The development of reliable synthetic methodologies for this compound has been documented in various chemical suppliers' catalogs, indicating successful scale-up from laboratory synthesis to commercial production.

Contemporary research efforts have focused on optimizing synthetic routes and exploring structure-activity relationships within the pyridazine carboxylic acid family. The compound's inclusion in commercial chemical databases and supplier catalogs represents a significant milestone in its development, transitioning from a research curiosity to a readily available synthetic intermediate. The availability of high-purity samples, typically at 95% purity or greater, has facilitated extensive research into its chemical properties and potential applications.

Molecular Formula and Structural Characteristics

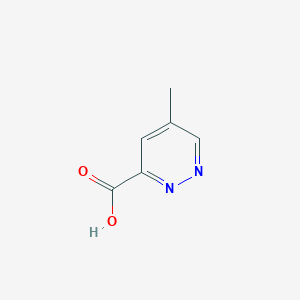

This compound possesses the molecular formula C₆H₆N₂O₂ with a molecular weight of 138.12 grams per mole. The compound's structure consists of a six-membered pyridazine ring containing two nitrogen atoms at positions 1 and 2, with a methyl group attached at position 5 and a carboxylic acid group at position 3. The SMILES notation for this compound is represented as O=C(C1=NN=CC(C)=C1)O, which provides a linear encoding of its molecular structure.

The structural architecture of this compound exhibits several notable characteristics that influence its chemical behavior. The pyridazine ring system creates a planar aromatic framework that facilitates π-π stacking interactions with other aromatic molecules. The presence of two nitrogen atoms in adjacent positions (1,2-diazine arrangement) creates a unique electronic environment compared to other diazine isomers such as pyrimidine or pyrazine derivatives.

The carboxylic acid functional group at the 3-position significantly enhances the compound's water solubility compared to its methyl ester analogues. This enhanced solubility profile makes the compound particularly valuable for biological applications where aqueous solubility is essential. The electron-withdrawing nature of the carboxylic acid group influences the electronic distribution throughout the ring system, affecting both the compound's reactivity and its potential for intermolecular interactions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆N₂O₂ | |

| Molecular Weight | 138.12 g/mol | |

| CAS Registry Number | 1211578-14-1 | |

| MDL Number | MFCD18909489 | |

| SMILES Notation | O=C(C1=NN=CC(C)=C1)O | |

| Typical Purity | ≥95% |

The three-dimensional molecular geometry of this compound features a planar pyridazine ring with the carboxylic acid group positioned to allow for both intramolecular and intermolecular hydrogen bonding. The methyl group at position 5 provides steric bulk that can influence the compound's conformational preferences and crystal packing arrangements. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, while the carboxylic acid group can function as both a hydrogen bond donor and acceptor, creating multiple opportunities for supramolecular assembly.

Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the pyridazine ring serves as the parent structure. The numbering system begins with nitrogen at position 1, followed by the adjacent nitrogen at position 2, creating the characteristic 1,2-diazine framework. The methyl substituent occupies position 5, while the carboxylic acid group is located at position 3, resulting in the complete systematic name.

Alternative nomenclature systems may refer to this compound using various naming conventions. Some chemical databases and suppliers may use abbreviated forms or alternative systematic names, but the standard IUPAC nomenclature remains the most widely accepted designation. The compound's molecular identifier in chemical databases helps maintain consistency across different naming systems and prevents confusion with structurally related isomers.

The isomeric landscape surrounding this compound includes several structurally related compounds that differ in the position of either the methyl group or the carboxylic acid substituent. These positional isomers exhibit distinct chemical and physical properties despite sharing the same molecular formula in some cases. Understanding these isomeric relationships is crucial for synthetic planning and for avoiding cross-contamination during synthesis and purification processes.

| Isomer Type | Compound Name | CAS Number | Key Difference |

|---|---|---|---|

| Parent Compound | This compound | 1211578-14-1 | Reference structure |

| Positional Isomer | 6-Methylpyridazine-3-carboxylic acid | 64210-60-2 | Methyl at position 6 |

| Salt Form | Sodium 5-methylpyridazine-3-carboxylate | 1955557-83-1 | Sodium salt derivative |

The distinction between this compound and its 6-methyl isomer represents a critical consideration in synthetic chemistry and analytical characterization. The 6-methylpyridazine-3-carboxylic acid isomer, bearing CAS number 64210-60-2, differs only in the position of the methyl substituent but exhibits distinct physical properties and reactivity patterns. This positional isomerism can significantly impact biological activity and synthetic utility, making accurate identification and characterization essential for research applications.

Eigenschaften

IUPAC Name |

5-methylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-2-5(6(9)10)8-7-3-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJKROFAZZLKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Hydrazine with 1,4-Dicarbonyl Compounds

One common laboratory route to 5-Methylpyridazine-3-carboxylic acid involves the reaction of hydrazine with appropriately substituted 1,4-dicarbonyl compounds. This cyclization forms the pyridazine ring system, which is then functionalized to introduce the carboxylic acid group at the 3-position and a methyl group at the 5-position. The reaction typically proceeds under reflux conditions in ethanol or other polar solvents, facilitating ring closure and substitution.

Ester Hydrolysis Route

An alternative synthetic approach involves preparing ethyl 5-methylpyridazine-3-carboxylate esters, which are then hydrolyzed under basic conditions to yield the free acid. For example, refluxing the ester with sodium hydroxide in ethanol for several hours (6 h) achieves hydrolysis. The reaction mixture is then acidified to precipitate the carboxylic acid, which is isolated by filtration and drying.

Typical Hydrolysis Reaction Conditions:

| Step | Reagents/Conditions | Duration | Temperature | Yield (%) |

|---|---|---|---|---|

| Ester Hydrolysis | Sodium hydroxide in ethanol | 6 hours | Reflux | 77-91% |

| Acidification | Hydrochloric acid to pH 1 | - | Room temp | - |

| Isolation | Filtration and drying | - | - | - |

Decarboxylation and Vilsmeier–Haack Formylation (Related Systems)

Although primarily reported for pyrazolo[1,5-a]pyridine derivatives, these methods provide useful parallels for pyridazine chemistry. Decarboxylation is achieved by refluxing esters in 40% sulfuric acid for extended periods (18 h), followed by neutralization and extraction. Subsequently, Vilsmeier–Haack formylation using POCl3 and DMF introduces aldehyde functionalities, which can be further transformed into carboxylic acids or related derivatives.

Reduction and Reoxidation Steps in Derivative Synthesis

In some synthetic sequences, the carboxylic acid is reduced to the corresponding alcohol using sodium borohydride after activation with carbonyldiimidazole (CDI). The reduced intermediates can be reoxidized to the acid or aldehyde as needed. This multi-step process allows for structural diversification of the pyridazine core.

Industrial Production Methods

Industrial synthesis of this compound typically scales up the laboratory methods with process optimizations:

- Use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

- Employment of catalysts such as palladium complexes for coupling reactions (e.g., Suzuki coupling) to introduce methyl groups.

- Optimization of solvent systems and reaction temperatures to enhance purity and reduce by-products.

Comparative Data Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization with Hydrazine | 1,4-Dicarbonyl compounds | Hydrazine, ethanol reflux | Several hours | Reflux | Moderate | Direct ring formation |

| Ester Hydrolysis | Ethyl 5-methylpyridazine-3-carboxylate | NaOH in ethanol, acidification with HCl | 6 hours | Reflux | 77-91 | Common lab-scale method |

| Decarboxylation + Vilsmeier | Ester derivatives (pyrazolo-pyridine analogs) | 40% H2SO4 reflux, POCl3/DMF | 18 hours + 2h | Reflux/RT | Variable | Provides aldehyde intermediates |

| Reduction/Reoxidation | Carboxylic acid | CDI activation, NaBH4 reduction, acid quench | 18 h + 30 min | RT | - | For derivative synthesis |

| Pd-Catalyzed Coupling | 5-Bromo derivatives | Pd(dppf)Cl2, Cs2CO3, DMF | 2 hours | 100 °C | 77 | Industrial scale methylation step |

Research Findings and Notes

- The hydrolysis of ester intermediates to the acid is a well-established, high-yielding step crucial for obtaining pure this compound.

- Continuous flow and catalytic methods improve scalability and reproducibility in industrial settings.

- Reduction and reoxidation steps allow for functional group transformations, expanding the utility of the compound in synthetic chemistry.

- The choice of solvents (ethanol, DMF) and bases (NaOH, Cs2CO3) is critical for reaction efficiency and product purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methylpyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in halogenated or alkylated pyridazine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Methylpyridazine-3-carboxylic acid has been investigated for its potential therapeutic properties. It serves as a building block in the synthesis of various bioactive compounds.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. Specifically, modifications to the this compound structure led to enhanced efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Agrochemicals

The compound has shown promise in agricultural applications, particularly as a precursor for the synthesis of herbicides and fungicides.

Case Study: Herbicide Development

Research indicates that this compound can be utilized to synthesize novel herbicides with selective action against specific weed species. The synthesis involves coupling this compound with various active agents to enhance herbicidal properties .

Material Science

In material science, this compound is explored for its role in developing functional materials, particularly polymers and coatings.

Case Study: Polymer Synthesis

The incorporation of this compound into polymer matrices has been studied for improving thermal stability and mechanical properties. Its use as a crosslinking agent in thermosetting resins shows promising results in enhancing the durability of coatings .

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals.

Case Study: Metal Complexes

Research has shown that complexes formed between this compound and transition metals exhibit interesting catalytic properties. These complexes are being investigated for their potential use in catalyzing organic reactions .

Data Table: Applications Overview

Wirkmechanismus

The mechanism of action of 5-Methylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the inhibition of metabolic processes in microorganisms, leading to their death or reduced growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 5-methylpyridazine-3-carboxylic acid with key analogs, focusing on structural features, electronic properties, and functional differences.

Structural and Molecular Comparison

Key Differences and Implications

Ring System and Aromaticity

- Pyridazine vs. Pyridine : The pyridazine ring in this compound contains two adjacent nitrogen atoms, creating a highly electron-deficient system compared to the single nitrogen in pyridine analogs like 5-methylpyridine-3-carboxylic acid. This enhances the acidity of the carboxylic acid group due to stronger electron withdrawal .

- Saturated vs. Unsaturated Rings : Hexahydropyridazine derivatives (e.g., 5-hydroxyhexahydropyridazine-3-carboxylic acid) lack aromaticity, leading to reduced planarity and altered solubility profiles .

Substituent Effects Methyl vs. Carboxylic Acid Position: The carboxylic acid at position 3 in pyridazine derivatives may exhibit stronger intermolecular interactions compared to pyridine analogs due to the proximity of the electron-deficient ring.

Reactivity and Applications Acid-Base Properties: Pyridazine derivatives generally exhibit lower pKa values for carboxylic acid groups compared to pyridine analogs, favoring ionization under physiological conditions. Pharmaceutical Potential: Pyridine derivatives like 5-methylpyridine-3-carboxylic acid are intermediates in nicotinic acid synthesis, while pyridazine analogs are explored as kinase inhibitors or antimicrobial agents .

Research Findings and Limitations

- Synthetic Challenges : Pyridazine derivatives often require specialized synthetic routes due to their electron-deficient nature, whereas pyridine analogs are more straightforward to functionalize .

- Biological Activity : Hydroxy-substituted compounds (e.g., 5-hydroxyhexahydropyridazine-3-carboxylic acid) show promise in prodrug formulations due to their hydrolytic stability .

Biologische Aktivität

5-Methylpyridazine-3-carboxylic acid (MPCA) is a heterocyclic compound belonging to the pyridazine family, characterized by its six-membered ring structure containing two adjacent nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C6H6N2O2

- Molecular Weight : 138.12 g/mol

- IUPAC Name : this compound

The structural uniqueness of MPCA, particularly the presence of the carboxylic acid group at the 3-position and the methyl group at the 5-position, contributes to its distinct chemical reactivity and biological activity.

MPCA interacts with various biological targets, influencing several biochemical pathways:

- Enzyme Interaction : It has been shown to modulate the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This modulation can lead to significant changes in cellular redox states and metabolic processes.

- Cell Signaling : The compound can activate or inhibit specific signaling pathways, affecting gene expression profiles and cellular metabolism. For instance, it may influence pathways related to inflammation and cellular survival.

- Transport Mechanisms : MPCA is transported across cellular membranes via specific transporters, which facilitate its distribution within cells and tissues.

Antioxidant Activity

Research indicates that MPCA exhibits antioxidant properties, primarily through its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Antimicrobial Properties

MPCA has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Bacillus subtilis | 0.015 |

| Pseudomonas aeruginosa | 0.030 |

These findings suggest that MPCA could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

MPCA has been implicated in anti-inflammatory pathways, potentially reducing inflammation through the inhibition of pro-inflammatory cytokines. This effect may be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of MPCA:

- Antioxidant Effects : A study demonstrated that MPCA significantly reduced oxidative stress markers in animal models, indicating its potential as a therapeutic agent for conditions associated with oxidative damage.

- Antimicrobial Efficacy : In a comparative study, MPCA was found to be more effective than traditional antibiotics against certain bacterial strains, highlighting its potential as an alternative treatment option.

- Cellular Mechanisms : Research utilizing cell lines showed that MPCA modulated key signaling pathways involved in cell survival and apoptosis, suggesting its role in cancer therapeutics.

Q & A

Q. What synthetic routes are effective for preparing 5-methylpyridazine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of pyridazine derivatives often involves palladium-catalyzed alkoxycarbonylation or cyclization reactions. For example, 3-methoxycarbonylpyridazines can be synthesized via Pd-catalyzed carbonylation of halogenated precursors under CO pressure (60–100 bar) at 80–100°C, yielding products with >85% purity after recrystallization . For this compound, analogous methods may involve:

- Stepwise functionalization : Methylation at the 5-position followed by carboxylation at the 3-position.

- Optimization parameters : Temperature (70–110°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd).

Characterization should include HPLC purity assays and elemental analysis to confirm stoichiometry .

Q. How can structural and spectral properties of this compound be characterized?

Key techniques include:

- FT-IR : Identify carboxyl (C=O stretch ~1700 cm⁻¹) and pyridazine ring vibrations (C=N stretches ~1600 cm⁻¹) .

- ¹H/¹³C-NMR : Assign peaks using DEPT-135 (e.g., methyl protons at δ ~2.5 ppm, aromatic protons at δ ~8.0–9.0 ppm) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOH or CH₃ groups).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtainable .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Likely polar aprotic solvents (DMSO, DMF) due to carboxylic acid and aromatic N-heterocycle. Test solubility gradients in ethanol/water mixtures .

- Stability : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC. Pyridazine derivatives are prone to hydrolysis under acidic/basic conditions; store at 2–8°C in amber vials .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in coordination chemistry?

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to assess charge distribution. The carboxylate group is a strong ligand for metal ions (e.g., Eu³⁺ in MOFs) .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes with carboxylic acid-binding pockets) using AutoDock Vina .

Q. What experimental strategies resolve contradictions in biological activity data for pyridazine derivatives?

- Dose-response assays : Test across a wide concentration range (nM–µM) to identify non-linear effects.

- Off-target screening : Use kinase/GPCR panels to rule out non-specific binding .

- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. How can regioselective functionalization of the pyridazine ring be achieved for derivatization studies?

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the 4-position, enabling electrophilic substitution.

- Protecting groups : Temporarily esterify the carboxylic acid to prevent unwanted side reactions during methylation or halogenation .

Q. What are the implications of tautomerism in this compound for its chemical behavior?

Pyridazines exhibit annular tautomerism, where protonation shifts between ring nitrogens. Use:

- ¹⁵N-NMR : Track nitrogen chemical shifts in DMSO-d₆.

- pH-dependent UV-Vis : Monitor absorbance changes (200–400 nm) to identify dominant tautomers at pH 2–12 .

Methodological Considerations

- Contradiction Analysis : Apply triangulation by cross-validating spectral data (e.g., NMR vs. IR) and replicating synthesis under inert atmospheres to exclude oxidative byproducts .

- Biological Assay Design : Include positive controls (e.g., known enzyme inhibitors) and validate results across multiple cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.